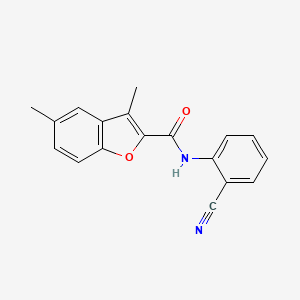![molecular formula C21H19N5O3S2 B2450188 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-01-5](/img/structure/B2450188.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C21H19N5O3S2. It has an average mass of 453.537 Da and a mono-isotopic mass of 453.092926 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H19N5O3S2. This formula indicates that the molecule is composed of 21 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, these properties include its molecular weight (453.537 Da), its molecular formula (C21H19N5O3S2), and its mono-isotopic mass (453.092926 Da) .Applications De Recherche Scientifique
Synthesis and Characterization of Benzothiazole Derivatives
Benzothiazole derivatives have been synthesized and characterized extensively, showcasing a wide range of biological activities. For instance, Patel and Baldaniya (2016) synthesized a series of triazine derivatives fused with benzothiazole, which exhibited significant antimicrobial activity against various bacterial strains. This implies the potential use of such compounds in developing antimicrobial agents (Patel & Baldaniya, 2016).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been reported to possess antimicrobial and anticancer properties. For instance, Patel et al. (2009) synthesized benzothiazoles with different functional groups and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlighted the multifunctional potential of benzothiazole derivatives in pharmacological screenings (Patel et al., 2009). Additionally, Waghmare et al. (2013) prepared novel heterocycle benzothiazole derivatives and screened them for in-vitro anticancer activity against 60 human cancer cell lines, demonstrating their potential in cancer treatment (Waghmare et al., 2013).
Fluorescent Probes and Chemical Sensing
Benzothiazole derivatives have been utilized in developing fluorescent probes for bioimaging and chemical sensing. Yu et al. (2018) reported a novel benzothiazole-based fluorescent probe for cysteine detection, showcasing its application in living cells and test paper systems. This indicates the potential use of such compounds in biochemical sensing and diagnostics (Yu et al., 2018).
Electrochemical Applications
Benzothiazole derivatives have also found applications in electrochemical studies. Beloglazkina et al. (2007) synthesized benzothiazole derivatives and studied their adsorption on gold surfaces and electrochemical characterization, indicating the use of these compounds in materials science and sensor technology (Beloglazkina et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-15-5-2-6-18-19(15)24-21(30-18)25-20(27)16-7-9-17(10-8-16)31(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJRCGXLENRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

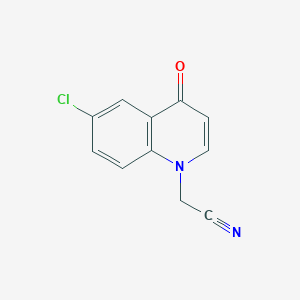
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
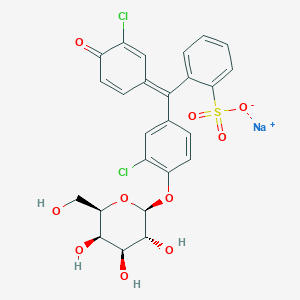
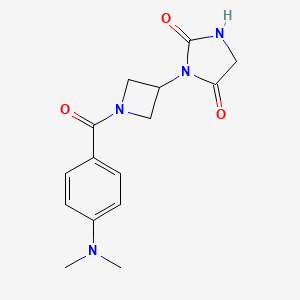
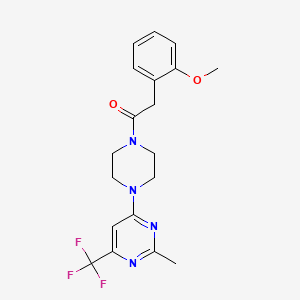
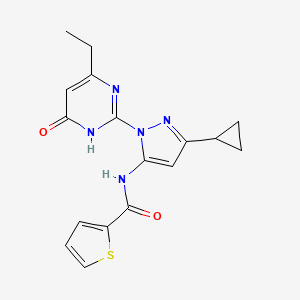
![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)

![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)
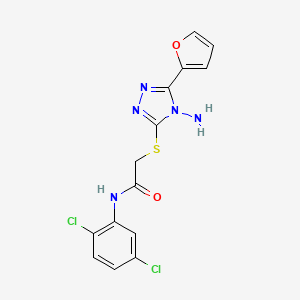
![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
